[3,3'-Bipyridine]-6,6'-diamine
Overview
Description
[3,3’-Bipyridine]-6,6’-diamine is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of amino groups at the 6,6’ positions on the bipyridine structure. Bipyridines and their derivatives are widely used in various fields, including coordination chemistry, catalysis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’-Bipyridine]-6,6’-diamine typically involves the coupling of pyridine derivatives. One common method is the metal-catalyzed homocoupling reaction, such as the Wurtz coupling or Ullmann coupling. These reactions often require the presence of a catalyst, such as nickel or copper, and are conducted under specific conditions to achieve high yields . Another approach involves the C-H activation of pyridine N-oxides, which allows for the modular and scalable synthesis of bipyridine derivatives .
Industrial Production Methods
Industrial production of [3,3’-Bipyridine]-6,6’-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, alternative pathways involving sulfur and phosphorous compounds have been explored to overcome challenges associated with traditional catalysis methods .
Chemical Reactions Analysis
Types of Reactions
[3,3’-Bipyridine]-6,6’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced bipyridine derivatives, and substituted bipyridine compounds. These products have diverse applications in coordination chemistry and materials science .
Scientific Research Applications
[3,3’-Bipyridine]-6,6’-diamine has numerous applications in scientific research:
Chemistry: It serves as a ligand in transition-metal catalysis, facilitating various chemical transformations.
Biology: The compound is used in the design of biologically active molecules and as a building block for drug development.
Industry: The compound is utilized in the production of photosensitizers, viologens, and supramolecular architectures
Mechanism of Action
The mechanism of action of [3,3’-Bipyridine]-6,6’-diamine involves its ability to coordinate with metal centers. The nitrogen atoms in the bipyridine structure act as ligands, forming stable complexes with transition metals. These complexes can participate in various catalytic processes, influencing the reactivity and selectivity of the reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [3,3’-Bipyridine]-6,6’-diamine include other bipyridine derivatives such as:
- 2,2’-Bipyridine
- 4,4’-Bipyridine
- 2,3’-Bipyridine
- 2,4’-Bipyridine
- 3,4’-Bipyridine
Uniqueness
What sets [3,3’-Bipyridine]-6,6’-diamine apart from other bipyridine derivatives is the specific positioning of the amino groups at the 6,6’ positions. This unique structure imparts distinct electronic and steric properties, making it suitable for specialized applications in coordination chemistry and materials science .
Properties
IUPAC Name |
5-(6-aminopyridin-3-yl)pyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-9-3-1-7(5-13-9)8-2-4-10(12)14-6-8/h1-6H,(H2,11,13)(H2,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPPMFUBSHSHJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CN=C(C=C2)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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